molecular formula C13H21N5O B2512137 N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide CAS No. 1396746-52-3

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide

Cat. No.: B2512137
CAS No.: 1396746-52-3
M. Wt: 263.345
InChI Key: KHCQCIHBMYJRRJ-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide is a chemical compound that features a piperazine ring substituted with a pyrimidine moiety and a butyramide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide typically involves the reaction of 2-chloropyrimidine with 4-methylpiperazine under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)pyrimidine. This intermediate is then reacted with butyric anhydride or butyryl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure but with a phenyl group instead of a butyramide group.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a benzamide group and a pyridine moiety.

Uniqueness

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)butyramide is unique due to its specific combination of a piperazine ring, pyrimidine moiety, and butyramide group. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-3-4-12(19)16-11-9-14-13(15-10-11)18-7-5-17(2)6-8-18/h9-10H,3-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCQCIHBMYJRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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